tert-Butyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate
Description
Chemical Structure and Properties The compound tert-butyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate is a boronic ester derivative featuring a dihydropyridine core. Its molecular formula is C₁₇H₃₀BNO₄, with a molecular weight of 323.24 g/mol (CAS No. 1268816-61-0) . The tert-butyl carbamate group at the 1-position and the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at the 5-position are critical for its reactivity in cross-coupling reactions.
Synthesis
This compound is synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts (e.g., Pd(dppf)Cl₂) to couple boronic esters with halogenated intermediates . For example, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (a precursor) reacts with aryl halides under basic conditions (e.g., Na₂CO₃) in solvents like 1,4-dioxane/water .
Applications
Primarily used as an intermediate in pharmaceutical synthesis, it facilitates the construction of complex heterocycles in kinase inhibitors and other bioactive molecules . Its boronic ester group enables selective C–C bond formation, critical for drug discovery pipelines.
Properties
IUPAC Name |
tert-butyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30BNO4/c1-12-9-10-19(14(20)21-15(2,3)4)11-13(12)18-22-16(5,6)17(7,8)23-18/h9-11H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKXXAJDSUEMSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(CCN(C2)C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1643806-59-0 | |
| Record name | tert-butyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Tert-butyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate is a complex organic compound that belongs to the class of pyridine derivatives. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.
- IUPAC Name : this compound
- Molecular Formula : C21H34BN3O4
- CAS Number : 1073355-13-1
- Molecular Weight : 403.33 g/mol
- Purity : 95.00% .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the dioxaborolane moiety suggests potential interactions with biomolecules such as proteins and nucleic acids through boron coordination chemistry. This can lead to modulation of enzymatic activities and influence cellular signaling pathways.
Anticancer Activity
Recent studies have indicated that derivatives of pyridine compounds exhibit significant anticancer properties. For instance, compounds similar to tert-butyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of related compounds. The incorporation of the dioxaborolane group enhances the lipophilicity and membrane permeability of these compounds, potentially leading to increased antibacterial activity against Gram-positive and Gram-negative bacteria .
Neuroprotective Effects
There is emerging evidence suggesting that pyridine derivatives may possess neuroprotective properties. Studies have shown that these compounds can modulate neurotransmitter levels and exhibit antioxidant activity, which may be beneficial in neurodegenerative diseases .
Study 1: Anticancer Activity
A study published in RSC Advances investigated the anticancer effects of various pyridine derivatives. The results indicated that tert-butyl derivatives exhibited significant cytotoxicity against human cancer cell lines such as HeLa and MCF-7. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .
Study 2: Antimicrobial Efficacy
Another research article focused on the antimicrobial activity of boron-containing compounds. The study demonstrated that tert-butyl derivatives showed potent activity against Staphylococcus aureus and Escherichia coli. The findings suggested that the dioxaborolane moiety plays a crucial role in enhancing antimicrobial efficacy by disrupting bacterial cell membranes .
Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Neuroprotective | Modulates neurotransmitter levels |
Synthesis and Yield Data
| Compound | Yield (%) | Reaction Conditions |
|---|---|---|
| tert-butyl 4-methyl-5-(dioxaborolan) derivative | 91% | Reaction with Dess-Martin periodinane in dichloromethane |
| Related pyridine derivative | 100% | Reflux in DCM under inert atmosphere |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Differences and Reactivity
The 5-position boronic ester in the dihydropyridine ring enables regioselective cross-coupling, whereas pyrazole-based analogs (e.g., CAS 877399-31-0) exhibit faster reaction kinetics due to reduced steric bulk .
Synthetic Efficiency Yields for the target compound (50–70%) are comparable to pyrazole analogs (60–75%) but lower than non-boronic derivatives (70–85%) due to boronate hydrolysis risks . Stereoisomer ratios (e.g., 53:47 in related compounds) highlight challenges in controlling diastereoselectivity during Ir-catalyzed photochemical synthesis .
Q & A
Q. What are the key structural features of this compound that determine its reactivity in cross-coupling reactions?
The compound contains a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group, which is critical for Suzuki-Miyaura coupling reactions. The tert-butyl carbamate group acts as a protecting group for the amine, enhancing stability during synthesis. The 3,6-dihydropyridine ring introduces partial unsaturation, influencing regioselectivity in reactions. These features make it a versatile intermediate for constructing heterocyclic frameworks .
Q. What safety precautions are essential when handling this compound in the laboratory?
Key precautions include:
- Moisture sensitivity : Store under inert gas (e.g., argon) and use anhydrous solvents to prevent hydrolysis of the boronic ester .
- Thermal stability : Avoid exposure to heat sources (>140°C) to prevent decomposition .
- Personal protective equipment (PPE) : Use gloves, goggles, and a lab coat to mitigate risks of skin/eye irritation .
Q. How can the purity and structural integrity of this compound be validated after synthesis?
- Analytical techniques : Use H/C NMR to confirm the presence of the tert-butyl group (δ ~1.4 ppm for H) and boronic ester (characteristic B-O peaks in B NMR).
- Chromatography : Purify via silica gel column chromatography (e.g., ethyl acetate/hexane gradients) to remove Pd catalyst residues or unreacted starting materials .
- Mass spectrometry (MS) : Confirm molecular weight using high-resolution MS (HRMS) .
Advanced Research Questions
Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling using this boronic ester?
- Catalyst selection : Use Pd(PPh) or PdCl(dppf) at 0.5–2 mol% loading for efficient coupling .
- Solvent system : Employ toluene/ethanol/water (3:1:1) or THF under microwave irradiation (140°C, 2–5 min) to accelerate reaction kinetics .
- Base choice : Potassium carbonate or sodium acetate ensures deprotonation without degrading the boronic ester .
Q. What competing side reactions may occur during functionalization of the 3,6-dihydropyridine ring?
- Oxidation : The dihydropyridine ring may oxidize to pyridine under aerobic conditions, altering reactivity. Use degassed solvents and inert atmospheres to mitigate this .
- Ring-opening : Strong acids or bases can hydrolyze the carbamate or disrupt the dihydropyridine ring. Monitor pH and reaction time carefully .
Q. How does the steric bulk of the tert-butyl group influence regioselectivity in cross-coupling reactions?
The tert-butyl carbamate group creates steric hindrance, directing coupling reactions to the less hindered boronic ester position. Computational modeling (DFT) can predict preferred reaction sites, while empirical testing with substituted aryl halides validates selectivity .
Q. What strategies can stabilize this compound against decomposition during long-term storage?
- Storage conditions : Keep at –20°C under argon in amber vials to prevent light- or moisture-induced degradation .
- Stabilizers : Add molecular sieves (3Å) to absorb trace moisture in solution .
Methodological Considerations
Q. How can low yields in multi-step syntheses involving this compound be troubleshooted?
- Intermediate characterization : Use LC-MS or F NMR (if fluorinated reagents are used) to identify unreacted intermediates .
- Purification bottlenecks : Replace gravity filtration with flash chromatography for faster separation of byproducts .
Q. What alternative coupling reactions (beyond Suzuki-Miyaura) are feasible with this boronic ester?
- Chan-Lam coupling : React with amines or alcohols under Cu(I) catalysis for C–N or C–O bond formation .
- Deborylation : Convert the boronic ester to a boronic acid via acidic hydrolysis (HCl/THF) for use in Mannich reactions .
Data Contradictions and Resolutions
Q. How can discrepancies in reported reaction yields for similar boronic esters be reconciled?
- Source validation : Cross-reference protocols from peer-reviewed journals (e.g., microwave vs. conventional heating in vs. 12).
- Parameter adjustment : Optimize equivalents of coupling partners (1.2–1.5 eq) and catalyst recycling to improve reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
